![molecular formula C7H13NO2 B14660461 Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine CAS No. 50628-68-7](/img/structure/B14660461.png)
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound belongs to the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine typically involves multicomponent reactions. One efficient method includes the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired compound with high efficiency and ease of work-up.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of readily available starting materials and efficient catalytic systems would be crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazine derivatives.
Reduction: Reduction reactions can yield simpler oxazine structures.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Aplicaciones Científicas De Investigación
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): Another oxazine derivative with similar structural features but different chemical properties.
Dioxazines: Compounds consisting of two oxazine subunits, known for their use in pigments and dyes.
Benzoxazines: Bicyclic compounds formed by the fusion of a benzene ring with an oxazine, used in high-performance polymers.
Uniqueness
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration provides distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
50628-68-7 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3,4,4a,5,6,8-hexahydro-1H-[1,3]oxazino[3,4-c][1,3]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-8-6-10-4-2-7(1)8/h7H,1-6H2 |
Clave InChI |
IZQGLSZDQZLCID-UHFFFAOYSA-N |
SMILES canónico |
C1COCN2C1CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


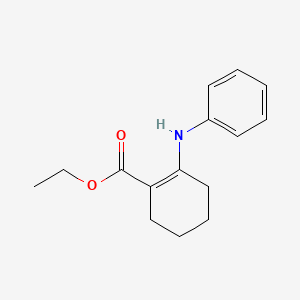
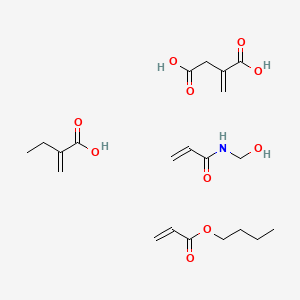
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
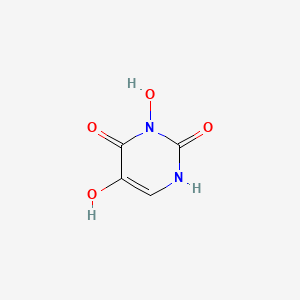
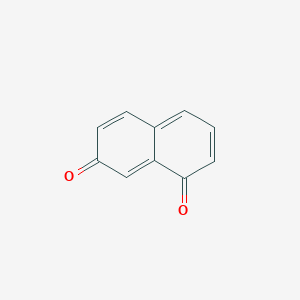
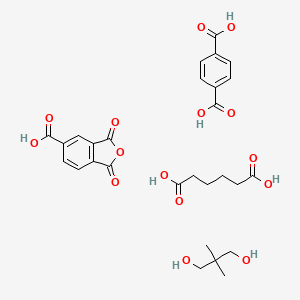

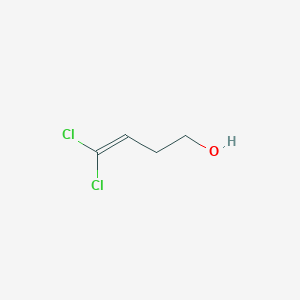
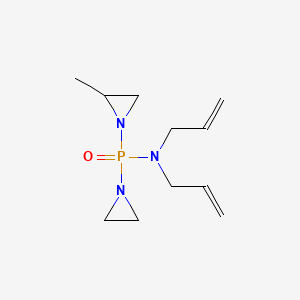
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
